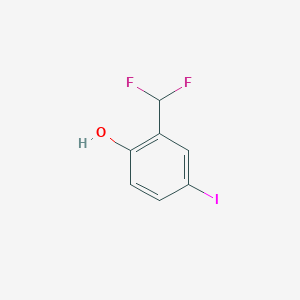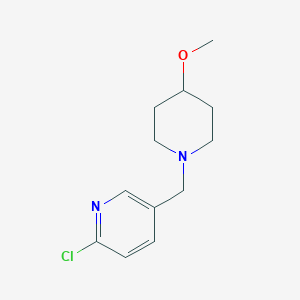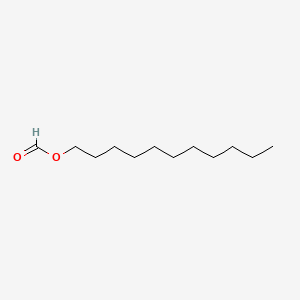![molecular formula C17H16ClFN2O B12084854 (4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone is a synthetic organic compound with the molecular formula C17H16ClFN2O It is characterized by the presence of a biphenyl core substituted with chloro and fluoro groups, and a piperazine moiety attached via a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-chlorophenylboronic acid and 2-fluorophenylboronic acid in the presence of a palladium catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the biphenyl intermediate with piperazine in the presence of a suitable base, such as potassium carbonate.
Methanone Linkage Formation: The final step involves the formation of the methanone linkage by reacting the piperazine-substituted biphenyl with a suitable carbonyl source, such as phosgene or a chloroformate derivative.
Industrial Production Methods
Industrial production methods for (4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone typically involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst loading, to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The chloro and fluoro groups on the biphenyl core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of (4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(4-Chloro-2-fluoro-1,1’-biphenyl): Similar biphenyl core but lacks the piperazine moiety.
(4-(3-Chlorobenzyl)-1-piperazinyl](2-fluorophenyl)methanone): Similar structure but with different substitution patterns on the biphenyl core.
Uniqueness
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone is unique due to the specific combination of chloro and fluoro substituents on the biphenyl core and the presence of a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C17H16ClFN2O |
|---|---|
分子量 |
318.8 g/mol |
IUPAC 名称 |
[4-(4-chloro-2-fluorophenyl)phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-5-6-15(16(19)11-14)12-1-3-13(4-2-12)17(22)21-9-7-20-8-10-21/h1-6,11,20H,7-10H2 |
InChI 键 |
FTFXDJKZPLFQJD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)







![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)

![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)

![2-[4-Hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12084844.png)

